Donecopride

Description

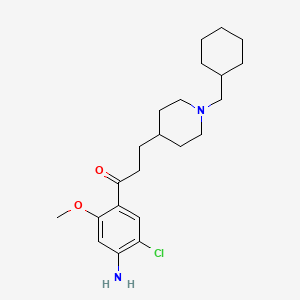

Structure

3D Structure

Properties

Molecular Formula |

C22H33ClN2O2 |

|---|---|

Molecular Weight |

393.0 g/mol |

IUPAC Name |

1-(4-amino-5-chloro-2-methoxyphenyl)-3-[1-(cyclohexylmethyl)piperidin-4-yl]propan-1-one |

InChI |

InChI=1S/C22H33ClN2O2/c1-27-22-14-20(24)19(23)13-18(22)21(26)8-7-16-9-11-25(12-10-16)15-17-5-3-2-4-6-17/h13-14,16-17H,2-12,15,24H2,1H3 |

InChI Key |

FTRZTHFGTILUPE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)CCC2CCN(CC2)CC3CCCCC3)Cl)N |

Origin of Product |

United States |

Foundational & Exploratory

Donecopride: A Technical Whitepaper on its Dual Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donecopride is a novel, multi-target directed ligand (MTDL) designed to address the complex pathophysiology of Alzheimer's disease (AD). It exhibits a dual mechanism of action, functioning as both a partial agonist for the serotonin (B10506) subtype 4 receptor (5-HT4R) and an inhibitor of acetylcholinesterase (AChE). This unique pharmacological profile allows Donecopride to potentially offer both symptomatic relief and disease-modifying effects. This document provides a comprehensive overview of the core mechanism of action of Donecopride, including quantitative data on its bioactivity, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways.

Core Mechanism of Action

Donecopride's therapeutic potential stems from its ability to simultaneously modulate two key pathways implicated in Alzheimer's disease: the cholinergic system and the amyloid precursor protein (APP) processing pathway.

-

Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), Donecopride increases the levels of acetylcholine in the synaptic cleft. This enhancement of cholinergic neurotransmission is a well-established strategy for providing symptomatic relief in AD, as cholinergic deficits are a hallmark of the disease. Donecopride acts as a mixed-type competitive inhibitor of human AChE.[1]

-

Serotonin 4 Receptor (5-HT4R) Agonism: Donecopride is a partial agonist of the 5-HT4 receptor.[1] Activation of this G-protein coupled receptor has two significant downstream effects relevant to AD. Firstly, it can enhance the release of acetylcholine, thus synergizing with its AChE inhibitory activity. Secondly, and perhaps more importantly for disease modification, 5-HT4R activation promotes the non-amyloidogenic processing of the amyloid precursor protein (APP). This process involves the cleavage of APP by α-secretase, leading to the production of the neuroprotective soluble APPα fragment (sAPPα) and preventing the formation of the neurotoxic amyloid-β (Aβ) peptide, a primary component of amyloid plaques in the brains of AD patients.[1][2]

Quantitative Bioactivity Data

The following tables summarize the key in vitro bioactivity data for Donecopride.

Table 1: Receptor Binding Affinity and Functional Activity

| Target | Parameter | Value | Species | Reference |

| 5-HT4 Receptor | Ki | 10.4 nM | Human | [2] |

| 5-HT4 Receptor | Intrinsic Activity | 48.3% | Human | [2] |

Table 2: Enzyme Inhibition and Functional Efficacy

| Target | Parameter | Value | Species | Reference |

| Acetylcholinesterase (AChE) | IC50 | 16 nM | Human | [2] |

| sAPPα Release | EC50 | 11.3 nM | - | [2] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways influenced by Donecopride and a typical experimental workflow for its characterization.

Detailed Experimental Protocols

The following are representative, detailed protocols for the key in vitro assays used to characterize the mechanism of action of Donecopride.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically.

Materials:

-

Human recombinant AChE

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

Donecopride

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ATCI (14 mM) in deionized water.

-

Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

-

Prepare serial dilutions of Donecopride in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of DTNB solution to each well.

-

Add 10 µL of Donecopride solution at various concentrations to the test wells. For the control (100% enzyme activity), add 10 µL of phosphate buffer.

-

Add 20 µL of AChE solution to all wells.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of Donecopride.

-

Determine the percentage of inhibition using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

5-HT4 Receptor Radioligand Binding Assay

This assay determines the binding affinity of Donecopride to the 5-HT4 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Membrane preparation from cells expressing human 5-HT4 receptors

-

[3H]-GR113808 (radioligand)

-

Donecopride

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Assay Setup (in microcentrifuge tubes or a 96-well plate):

-

To each tube/well, add:

-

50 µL of assay buffer (for total binding) or a high concentration of a known 5-HT4R ligand (for non-specific binding).

-

50 µL of Donecopride at various concentrations.

-

50 µL of [3H]-GR113808 at a concentration close to its Kd.

-

100 µL of the membrane preparation.

-

-

-

Incubation:

-

Incubate at room temperature for 60 minutes with gentle agitation.

-

-

Filtration:

-

Rapidly filter the incubation mixture through glass fiber filters pre-soaked in assay buffer using a filtration apparatus.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the Donecopride concentration.

-

Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Soluble APPα (sAPPα) Secretion Assay

This assay quantifies the amount of sAPPα released into the cell culture medium following treatment with Donecopride, typically using a sandwich enzyme-linked immunosorbent assay (ELISA).

Materials:

-

COS-7 cells transiently expressing human 5-HT4 receptors and APP

-

Cell culture medium (e.g., DMEM)

-

Donecopride

-

sAPPα ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

-

96-well ELISA plate

-

Plate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed COS-7 cells in a 96-well plate and allow them to adhere.

-

Transfect the cells with plasmids encoding for human 5-HT4R and APP.

-

Replace the medium with serum-free medium containing various concentrations of Donecopride.

-

Incubate for a specified period (e.g., 24 hours) at 37°C.

-

-

Sample Collection:

-

Collect the cell culture supernatant.

-

-

ELISA Procedure (following the kit manufacturer's instructions):

-

Coat a 96-well plate with a capture antibody specific for sAPPα.

-

Add the collected cell culture supernatants and sAPPα standards to the wells and incubate.

-

Wash the wells to remove unbound proteins.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

-

Wash the wells.

-

Add the enzyme substrate and incubate to allow for color development.

-

Stop the reaction with a stop solution.

-

-

Measurement and Data Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of sAPPα in the cell culture supernatants by interpolating their absorbance values from the standard curve.

-

Plot the concentration of sAPPα against the logarithm of the Donecopride concentration to determine the EC50 value.

-

Conclusion

Donecopride's dual mechanism of action, combining acetylcholinesterase inhibition with serotonin 4 receptor agonism, presents a promising and innovative approach for the treatment of Alzheimer's disease. The in vitro data robustly supports its intended pharmacological profile. The ability to both enhance cholinergic neurotransmission and promote the non-amyloidogenic processing of APP positions Donecopride as a potential therapeutic agent capable of addressing both the symptoms and the underlying pathology of this devastating neurodegenerative disorder. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

Donecopride: A Dual-Target Ligand for Alzheimer's Disease - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donecopride is an investigational compound with a novel, dual-target mechanism of action, positioning it as a potential therapeutic agent for Alzheimer's disease (AD).[1][2][3][4] This multitarget-directed ligand (MTDL) was designed to concurrently inhibit acetylcholinesterase (AChE) and act as a partial agonist at the serotonin (B10506) subtype 4 receptor (5-HT4R).[1][2][4] This dual functionality addresses both symptomatic and potential disease-modifying pathways in the pathophysiology of AD. Preclinical data indicate that Donecopride not only enhances cholinergic neurotransmission but also promotes the non-amyloidogenic processing of amyloid precursor protein (APP), leading to the production of the neuroprotective soluble APPα (sAPPα).[1][2][5] In vivo studies in murine models have demonstrated its procognitive effects.[1][3][4] As of early 2020, Donecopride was poised for clinical trials to evaluate its therapeutic potential in humans.[6]

Pharmacological Profile

Donecopride was developed through the pharmacomodulation of RS67333, a known 5-HT4R partial agonist that was also found to exhibit submicromolar AChE inhibitory activity.[1][4] The chemical modifications resulted in Donecopride, a compound with potent, dual activity.

In Vitro Activity

The in vitro pharmacological profile of Donecopride has been characterized through various assays, demonstrating its high affinity and functional activity at its primary targets.

| Parameter | Target | Value | Description |

| Ki | human 5-HT4 Receptor (h5-HT4R) | 10.4 nM[1][4] | Inhibitory constant, indicating high binding affinity to the serotonin 4 receptor. |

| Intrinsic Activity | human 5-HT4 Receptor (h5-HT4R) | 48.3%[1][4] | Partial agonist activity relative to the control agonist response. |

| IC50 | human Acetylcholinesterase (hAChE) | 16 nM[1][4] | Half-maximal inhibitory concentration, indicating potent inhibition of the acetylcholinesterase enzyme. |

| EC50 | sAPPα release | 11.3 nM[1][4] | Half-maximal effective concentration for promoting the secretion of the neuroprotective sAPPα fragment. |

Druggability Profile

Preclinical assessment of Donecopride's pharmacokinetic and safety properties suggests a favorable profile for a centrally acting therapeutic agent.

| Parameter | Assay | Result | Implication |

| Brain Penetration | Parallel Artificial Membrane Permeability Assay (PAMPA) | Good | Indicates the ability to cross the blood-brain barrier. |

| P-glycoprotein (P-gp) Efflux | P-gp inhibition on NCI/ADR-res cells | Modest inhibitor | Suggests a lower likelihood of being actively removed from the brain.[1] |

| Mutagenicity | Not specified | Non-mutagenic | Favorable safety profile. |

| Cytotoxicity | Not specified | Non-cytotoxic | Favorable safety profile. |

| hERG Affinity | Not specified | No significant affinity | Reduced risk of cardiac side effects. |

Mechanism of Action: A Dual-Pronged Approach

Donecopride's therapeutic potential stems from its ability to simultaneously modulate two key pathways implicated in Alzheimer's disease.

Acetylcholinesterase (AChE) Inhibition

By inhibiting AChE, the enzyme responsible for the breakdown of acetylcholine, Donecopride increases the levels of this vital neurotransmitter in the synaptic cleft.[1][7] This action is intended to ameliorate the cholinergic deficit observed in AD patients, thereby providing symptomatic relief from cognitive decline.

Serotonin 4 Receptor (5-HT4R) Partial Agonism

Activation of 5-HT4 receptors by Donecopride is believed to have a dual benefit. Firstly, it can enhance the release of acetylcholine, complementing the effects of AChE inhibition.[7] Secondly, and more significantly for disease modification, 5-HT4R activation stimulates the α-secretase pathway for APP processing.[2][7] This non-amyloidogenic cleavage of APP leads to the production of sAPPα, a neurotrophic and neuroprotective protein, at the expense of the neurotoxic amyloid-β (Aβ) peptide.[1][2]

Preclinical Efficacy

In Vivo Procognitive Effects

The procognitive effects of Donecopride were evaluated in mice using the object recognition task. Intraperitoneal administration of Donecopride at doses of 0.3 and 1 mg/kg resulted in a significant improvement in memory performance.[1][4]

Effects on Amyloid Pathology

In transgenic mouse models of Alzheimer's disease (5XFAD mice), chronic administration of Donecopride has been shown to reduce the levels of Aβ42 in both soluble and insoluble brain fractions.[3] This provides in vivo evidence for its potential disease-modifying effects by shifting APP processing towards the non-amyloidogenic pathway.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory capacity of Donecopride on AChE is determined using the spectrophotometric method described by Ellman et al.

References

- 1. Donecopride, a Swiss army knife with potential against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Donecopride, a Swiss army knife with potential against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Design of donecopride, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciencealert.com [sciencealert.com]

- 6. pnas.org [pnas.org]

- 7. Design of donecopride, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

Donecopride: A Technical Guide to Synthesis, Characterization, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donecopride is a promising multitarget-directed ligand currently under investigation for the treatment of Alzheimer's disease. This technical guide provides a comprehensive overview of its synthesis, in-depth characterization, and the experimental protocols utilized in its preclinical evaluation. Donecopride was rationally designed as a dual-action compound, functioning as both a potent acetylcholinesterase (AChE) inhibitor and a selective partial agonist of the serotonin (B10506) subtype 4 receptor (5-HT4R).[1][2] This dual mechanism of action targets both the symptomatic (cholinergic deficiency) and pathological (amyloid cascade) aspects of Alzheimer's disease. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of its signaling pathways and experimental workflows to support further research and development.

Synthesis

Donecopride, with the IUPAC name 1-(4-amino-5-chloro-2-methoxyphenyl)-3-[1-(cyclohexylmethyl)piperidin-4-yl]propan-1-one, is synthesized through a multi-step sequence.[3] The synthesis originates from 4-amino-5-chloro-2-methoxybenzoic acid.[3] The process involves a six-step sequence that begins with the synthesis of a β-ketoester, achieved with a 62% yield following the activation of the carboxylic acid group of the starting material with carbonyldiimidazole (CDI).[3]

Characterization

Donecopride has been extensively characterized to determine its pharmacological profile. The key in vitro activities are summarized in the table below.

| Parameter | Value | Method | Reference |

| 5-HT4 Receptor Binding Affinity (Ki) | 8.5 nM / 10.4 nM | Radioligand Binding Assay | [1][4] |

| 5-HT4 Receptor Efficacy | 48.3% (Partial Agonist) | cAMP formation assay in 5-HT4c-transfected cells | [1][4] |

| Acetylcholinesterase Inhibition (IC50) | 16 nM | Ellman's Method | [1][4] |

| sAPPα Release (EC50) | 11.3 nM | ELISA in COS-7 cells expressing 5-HT4R | [5][6] |

| Butyrylcholinesterase Inhibition (IC50) | 3.5 µM | Ellman's Method | [7] |

| Interaction with AChE PAS | 24% inhibition of propidium (B1200493) iodide fluorescence | Propidium Displacement Assay | [4][5] |

Mechanism of Action

Donecopride's therapeutic potential stems from its dual mechanism of action, which synergistically addresses key pathological features of Alzheimer's disease.

-

Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, Donecopride increases the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[4] It acts as a mixed-type competitive inhibitor of AChE.[1]

-

5-HT4 Receptor Agonism: As a partial agonist of the 5-HT4 receptor, Donecopride stimulates the non-amyloidogenic processing of the amyloid precursor protein (APP).[5] This leads to the increased production of the neuroprotective soluble APPα (sAPPα) fragment, which in turn reduces the formation of the neurotoxic amyloid-β (Aβ) peptide.[5]

This dual activity is designed to provide both symptomatic relief and potentially disease-modifying effects.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. From Hybrids to New Scaffolds: The Latest Medicinal Chemistry Goals in Multi-target Directed Ligands for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Donecopride, a Swiss army knife with potential against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design of donecopride, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Design of donecopride, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Donecopride: A Technical Overview of a Dual-Target Ligand for Alzheimer's Disease

For distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction

Donecopride is a novel, multi-target-directed ligand (MTDL) engineered as a potential therapeutic agent for Alzheimer's disease (AD).[1][2][3] Its design is rooted in a strategy to simultaneously address both the symptomatic cognitive decline and the underlying neuropathological hallmarks of AD.[2][4] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of Donecopride, presenting key quantitative data, detailed experimental methodologies, and visual representations of its functional pathways.

Discovery and Rationale

The development of Donecopride originated from the pharmacomodulation of RS67333, a known partial agonist of the serotonin (B10506) subtype 4 receptor (5-HT₄R), which also exhibited submicromolar acetylcholinesterase (AChE) inhibitory activity.[5] The rationale was to enhance this dual activity to create a single molecule that could:

-

Restore Cholinergic Neurotransmission: By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), Donecopride aims to alleviate the cholinergic deficit observed in AD patients, a mechanism shared with established symptomatic treatments like donepezil.[2][3]

-

Promote Neuroprotective Pathways: Through the activation of 5-HT₄ receptors, Donecopride stimulates the non-amyloidogenic processing of the amyloid precursor protein (APP).[3][6] This leads to the enhanced secretion of the neurotrophic and neuroprotective soluble APPα fragment (sAPPα), thereby reducing the production of the neurotoxic amyloid-β (Aβ) peptide, a central component of amyloid plaques in AD.[2][3][6]

Donecopride was selected from a series of synthesized analogs for its potent and balanced dual activity.[2]

Data Presentation

In Vitro Activity Profile

The following table summarizes the key in vitro pharmacological parameters of Donecopride.

| Parameter | Target | Value | Species | Notes |

| Binding Affinity (Kᵢ) | 5-HT₄ Receptor | 8.5 nM - 10.4 nM | Human | High affinity for the serotonin subtype 4 receptor.[1][2] |

| Functional Activity | 5-HT₄ Receptor | 48.3% Partial Agonist | Human | Demonstrates partial agonism, which may reduce receptor desensitization upon prolonged exposure.[2][4] |

| Inhibitory Concentration (IC₅₀) | Acetylcholinesterase (AChE) | 16 nM | Human | Potent inhibition of the primary enzyme responsible for acetylcholine degradation.[2][5] |

| sAPPα Release (EC₅₀) | 5-HT₄R-mediated | 11.3 nM | - | Effective concentration for promoting the secretion of the neuroprotective sAPPα fragment.[2][5] |

| Selectivity vs. Butyrylcholinesterase (BuChE) | AChE vs. BuChE | Selective for AChE | - | Shows greater inhibition of AChE compared to BuChE.[4] |

In Vivo Preclinical Efficacy

Donecopride has demonstrated significant pro-cognitive and disease-modifying effects in murine models of Alzheimer's disease.

| Animal Model | Treatment Regimen | Key Findings |

| 5XFAD Transgenic Mice | Chronic (3 months) administration | - Preserved learning capacities and spatial memory.- Decreased amyloid aggregation in the brain.- Reduced tau hyperphosphorylation in neuronal cultures derived from this model.[1][4] |

| Aβ Oligomer (AβO)-injected Wild-Type Mice | Oral administration (e.g., 3 mg·kg⁻¹·day⁻¹) | - Potent anti-amnesic properties, reversing cognitive deficits.- Improved learning in the presence of soluble Aβ peptides.[4] |

| NMRI Mice (Cognitive Impairment Model) | Intraperitoneal (i.p.) injection (0.3 and 1 mg/kg) | - Significant improvement in memory performance in the novel object recognition test.- Reversal of scopolamine-induced memory impairments.[2][4] |

Signaling Pathways and Mechanisms of Action

Donecopride's therapeutic potential stems from its engagement with two distinct but complementary signaling pathways.

Dual-Target Mechanism of Action

The following diagram illustrates the overarching mechanism by which Donecopride exerts its effects.

References

Donecopride: A Dual-Action Ligand for Alzheimer's Disease Therapy

A Technical Overview for Researchers and Drug Development Professionals

Donecopride is an investigational synthetic compound that has emerged as a promising therapeutic candidate for Alzheimer's disease (AD).[1][2][3] Its innovative design as a multi-target-directed ligand allows it to simultaneously address both symptomatic and potential disease-modifying aspects of AD.[1][2][4] This technical guide provides a comprehensive overview of Donecopride's chemical structure, pharmacological properties, and the experimental basis for its potential therapeutic utility.

Chemical Structure and Properties

Donecopride was rationally designed by combining structural features of donepezil, an established acetylcholinesterase inhibitor, and RS67333, a potent 5-HT4 receptor agonist.[2][5] This hybrid structure confers upon Donecopride its unique dual pharmacological activity.[5]

| Identifier | Value | Source |

| IUPAC Name | 1-(4-amino-5-chloro-2-methoxyphenyl)-3-[1-(cyclohexylmethyl)piperidin-4-yl]propan-1-one | [6] |

| SMILES | COC1=CC(=C(C=C1C(=O)CCC2CCN(CC2)CC3CCCCC3)Cl)N | [6] |

| Molecular Formula | C22H33ClN2O2 | [6] |

| Molecular Weight | 393.0 g/mol | [6] |

Pharmacological Properties and Mechanism of Action

Donecopride's therapeutic potential stems from its dual activity as a partial agonist of the serotonin (B10506) subtype 4 (5-HT4) receptor and an inhibitor of acetylcholinesterase (AChE).[1][7]

Quantitative Pharmacological Data

| Parameter | Value | Target | Comments | Source |

| Ki | 8.5 nM | Human 5-HT4 Receptor | Nanomolar potency as a partial agonist. | [1] |

| Ki | 10.4 nM | Human 5-HT4e Receptor | [2][7] | |

| Intrinsic Activity | 48.3% | Human 5-HT4 Receptor | Partial agonist activity. | [1][2][7] |

| IC50 | 16 nM | Human Acetylcholinesterase (AChE) | Potent mixed-type competitive inhibitor. | [1][7][8] |

| EC50 | 11.3 nM | sAPPα Release | Promotes non-amyloidogenic processing of APP. | [7] |

Signaling Pathway of Donecopride

Donecopride's engagement with the 5-HT4 receptor activates a signaling cascade that is believed to contribute to its neuroprotective and cognitive-enhancing effects. Concurrently, its inhibition of AChE increases the availability of acetylcholine (B1216132) in the synaptic cleft, a key neurotransmitter for memory and learning.

Caption: Dual mechanism of Donecopride action.

Preclinical Efficacy

In Vivo Studies

Chronic administration of Donecopride in mouse models of Alzheimer's disease has demonstrated significant anti-amnesic and pro-cognitive effects.[1][3]

-

Animal Models: Transgenic 5XFAD mice and mice exposed to soluble amyloid-β peptides.[1]

-

Behavioral Tests: Novel object recognition, Y-maze, and Morris water maze tests were used to assess cognitive function.[1]

-

Key Findings:

In Vitro Studies

Experiments using primary cultures of rat hippocampal neurons have provided insights into the cellular mechanisms underlying Donecopride's neuroprotective effects.[1]

-

Key Findings:

Experimental Protocols

In Vivo Administration of Donecopride

-

Compound Preparation: Donecopride fumarate (B1241708) salt was synthesized and for intraperitoneal (i.p.) injection, resuspended in DMSO and freshly diluted in 0.9% NaCl. For oral dosing, it was dissolved in 0.9% NaCl.[1]

-

Dosing Regimen: In vivo procognitive effects were assessed at doses of 0.1, 0.3, 1, and 3 mg/kg.[2][7]

-

Control Group: A vehicle solution of 0.9% NaCl and 0.4% DMSO was used as a control.[1]

Neuronal Culture and Treatment

-

Cell Culture: Primary cultures of rat hippocampal neurons were utilized.[1]

-

Amyloid-β Preparation: Soluble Aβ peptides were prepared by dissolving Aβ1-42 peptide in culture medium, agitating for 3 days at 37°C, and then diluting to the final concentration.[1]

-

Treatment: Neuronal cultures were pre-incubated with Donecopride (1nM to 1μM) for 1 hour before the application of soluble Aβ peptides.[1]

sAPPα Secretion Assay

-

Cell Line: COS-7 cells transiently expressing the 5-HT4 receptor were used.[4]

-

Methodology: The ability of Donecopride to promote the secretion of soluble amyloid precursor protein-alpha (sAPPα) was evaluated in a dose-dependent manner.[4]

Caption: Preclinical experimental workflow for Donecopride.

Conclusion and Future Directions

Donecopride represents a significant advancement in the development of multi-target therapies for Alzheimer's disease. Its dual mechanism of action, targeting both cholinergic deficits and amyloid pathology, offers the potential for both symptomatic relief and disease modification.[1][2] The promising preclinical data warrant further investigation, and clinical trials are anticipated to confirm its therapeutic potential in humans.[1][3]

References

- 1. Donecopride, a Swiss army knife with potential against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design of donecopride, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Donecopride, a Swiss army knife with potential against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. donecopride | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Donecopride | C22H33ClN2O2 | CID 86582973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design of donecopride, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Donecopride In Vitro Preliminary Studies: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donecopride is a novel multitarget-directed ligand (MTDL) designed with the potential for both symptomatic and disease-modifying therapeutic benefits in the treatment of Alzheimer's disease (AD).[1] This compound uniquely combines two distinct pharmacological actions: inhibition of acetylcholinesterase (AChE) and partial agonism of the serotonin (B10506) subtype 4 receptor (5-HT4R).[2][3][4][5] The rationale behind this dual-action approach is to simultaneously address the cholinergic deficit observed in AD brains and to modulate the processing of the amyloid precursor protein (APP) towards the non-amyloidogenic pathway. This whitepaper provides a technical overview of the key in vitro preliminary studies that have characterized the pharmacological profile of Donecopride.

Quantitative Pharmacological Data

The in vitro efficacy and potency of Donecopride have been quantified through various assays, summarized in the table below.

| Target/Effect | Parameter | Value | Species/System | Reference |

| Serotonin Receptor 4 (5-HT4R) | Kᵢ (Binding Affinity) | 10.4 nM | Human (h) | [3][4] |

| Agonist Activity | 48.3% of control agonist response (Partial Agonist) | Human (h) | [3][4] | |

| Acetylcholinesterase (AChE) | IC₅₀ (Inhibitory Concentration) | 16 nM | Human (h) | [3][4] |

| sAPPα Release | EC₅₀ (Effective Concentration) | 11.3 nM | COS-7 cells expressing h5-HT4R | [3][4] |

Core Mechanisms of Action

Donecopride's therapeutic potential stems from its engagement with two critical pathways implicated in Alzheimer's disease.

Acetylcholinesterase (AChE) Inhibition

By inhibiting AChE, Donecopride increases the synaptic levels of the neurotransmitter acetylcholine, which is crucial for cognitive functions such as memory and learning. This mechanism is intended to provide symptomatic relief for the cognitive decline experienced by AD patients.

5-HT4 Receptor Partial Agonism and sAPPα Secretion

Activation of 5-HT4 receptors by Donecopride initiates a signaling cascade that promotes the non-amyloidogenic processing of the amyloid precursor protein (APP). This process involves the cleavage of APP by α-secretase, leading to the production and secretion of the neuroprotective soluble APPα (sAPPα) fragment.[3][4] This action is considered a disease-modifying strategy as it may reduce the formation of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in AD brains.

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of Donecopride are outlined below. These are generalized procedures based on standard methodologies in the field.

Acetylcholinesterase (AChE) Inhibition Assay

This assay quantifies the ability of Donecopride to inhibit the enzymatic activity of AChE.

-

Principle: The assay is based on the Ellman method, where AChE hydrolyzes acetylthiocholine (B1193921) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

-

Materials:

-

Human recombinant AChE

-

Acetylthiocholine iodide (substrate)

-

DTNB

-

Phosphate (B84403) buffer (pH 8.0)

-

Donecopride (test compound)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of Donecopride in phosphate buffer.

-

In a 96-well plate, add the AChE enzyme solution, DTNB solution, and the Donecopride solution (or vehicle control).

-

Pre-incubate the mixture for a defined period at a controlled temperature.

-

Initiate the reaction by adding the acetylthiocholine iodide substrate.

-

Measure the change in absorbance at 412 nm over time using a microplate reader.

-

Calculate the percentage of AChE inhibition for each concentration of Donecopride.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the Donecopride concentration and fitting the data to a sigmoidal dose-response curve.

-

References

- 1. Novel multitarget-directed ligands (MTDLs) with acetylcholinesterase (AChE) inhibitory and serotonergic subtype 4 receptor (5-HT4R) agonist activities as potential agents against Alzheimer's disease: the design of donecopride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Donecopride, a Swiss army knife with potential against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design of donecopride, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design of donecopride, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Donecopride: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donecopride is a novel multitarget-directed ligand designed for the potential treatment of Alzheimer's disease. This document provides an in-depth technical guide on the identification and validation of its primary molecular targets: the serotonin (B10506) subtype 4 receptor (5-HT4R) and acetylcholinesterase (AChE). It details the experimental methodologies employed to characterize its dual activity as a partial 5-HT4R agonist and a potent AChE inhibitor. Furthermore, this guide outlines the validation of its mechanism of action, including the promotion of non-amyloidogenic amyloid precursor protein (APP) processing and in vivo procognitive effects. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Donecopride was developed through a rational drug design strategy, merging the structural features of a known 5-HT4R agonist (RS67333) and an established AChE inhibitor (Donepezil).[1] The rationale behind this dual-target approach is to simultaneously address two key pathological features of Alzheimer's disease: the cholinergic deficit and the amyloid cascade.[2] Activation of 5-HT4 receptors can enhance cholinergic neurotransmission and promote the non-amyloidogenic cleavage of APP, leading to the production of the neuroprotective soluble APPα (sAPPα). Inhibition of AChE, a clinically validated strategy, increases the synaptic availability of acetylcholine.

Target Identification and In Vitro Characterization

The primary targets of Donecopride were identified and characterized through a series of in vitro assays.

Quantitative Data Summary

The following tables summarize the key in vitro activities of Donecopride.

Table 1: Receptor Binding Affinity and Functional Activity

| Target | Assay Type | Parameter | Value |

| Human 5-HT4 Receptor (h5-HT4R) | Radioligand Binding | Ki | 10.4 nM[3][4] |

| Human 5-HT4 Receptor (h5-HT4R) | Functional Assay (cAMP) | Intrinsic Activity | 48.3% (Partial Agonist)[2][3] |

| Human Acetylcholinesterase (hAChE) | Enzyme Inhibition | IC50 | 16 nM[2][3][4] |

| Equine Butyrylcholinesterase (eqBuChE) | Enzyme Inhibition | IC50 | 3.5 µM[4] |

| sAPPα Secretion (COS-7 cells) | Functional Assay | EC50 | 11.3 nM[3][4] |

Table 2: In Vivo Procognitive Effects

| Animal Model | Test | Donecopride Dose | Outcome |

| Mice | Object Recognition Test | 0.3 mg/kg | Improvement in memory performance[3] |

| Mice | Object Recognition Test | 1 mg/kg | Improvement in memory performance[3] |

Experimental Protocols

This protocol determines the binding affinity (Ki) of Donecopride for the human 5-HT4 receptor.

-

Materials:

-

Membrane preparations from cells expressing recombinant human 5-HT4 receptors.

-

Radioligand (e.g., [3H]GR113808).

-

Donecopride solutions of varying concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of Donecopride.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of Donecopride that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

This protocol, based on the Ellman method, measures the inhibitory activity (IC50) of Donecopride on AChE.

-

Materials:

-

Purified human acetylcholinesterase.

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Donecopride solutions of varying concentrations.

-

Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

Spectrophotometer.

-

-

Procedure:

-

Pre-incubate the AChE enzyme with varying concentrations of Donecopride.

-

Initiate the reaction by adding the substrate ATCI and DTNB.

-

AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).

-

Monitor the rate of TNB formation by measuring the absorbance at 412 nm over time.

-

Calculate the percentage of enzyme inhibition for each concentration of Donecopride.

-

Determine the IC50 value, which is the concentration of Donecopride that causes 50% inhibition of AChE activity.

-

This assay determines the functional activity of Donecopride at the 5-HT4 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

-

Materials:

-

Cells expressing human 5-HT4 receptors.

-

Donecopride solutions of varying concentrations.

-

A known 5-HT4R full agonist (e.g., serotonin) as a positive control.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell lysis buffer.

-

-

Procedure:

-

Culture the cells in appropriate plates.

-

Stimulate the cells with varying concentrations of Donecopride or the full agonist.

-

After a defined incubation period, lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercial assay kit.

-

Generate a dose-response curve for Donecopride and the full agonist.

-

Determine the EC50 (concentration for 50% of maximal response) for Donecopride.

-

Calculate the intrinsic activity of Donecopride by comparing its maximal response to that of the full agonist.

-

This protocol measures the ability of Donecopride to promote the secretion of sAPPα from cells.

-

Materials:

-

COS-7 cells transiently expressing the 5-HT4 receptor.

-

Donecopride solutions of varying concentrations.

-

Cell culture medium.

-

sAPPα ELISA kit.

-

-

Procedure:

-

Culture the transfected COS-7 cells.

-

Treat the cells with varying concentrations of Donecopride.

-

After incubation, collect the cell culture medium.

-

Measure the concentration of sAPPα in the collected medium using an ELISA kit.

-

Generate a dose-response curve and determine the EC50 value for sAPPα release.

-

Target Validation and In Vivo Studies

The therapeutic potential of Donecopride was validated in preclinical animal models of Alzheimer's disease.

In Vivo Experimental Design

-

Animal Models: Transgenic mouse models of Alzheimer's disease, such as the 5XFAD model, which exhibits significant amyloid pathology, are commonly used.[5]

-

Drug Administration: Donecopride is administered to the animals, typically via intraperitoneal injection or oral gavage, over a chronic period (e.g., 3 months).[5]

-

Behavioral Testing: Cognitive function is assessed using a battery of behavioral tests, including:

-

Novel Object Recognition Test: Evaluates learning and memory.

-

Y-maze: Assesses spatial working memory.

-

Morris Water Maze: Tests spatial learning and memory.[5]

-

-

Post-mortem Analysis: After the treatment period, brain tissue is collected for a

-

Immunohistochemistry: To quantify amyloid plaque deposition and neuroinflammation.

-

Biochemical assays: To measure levels of Aβ peptides and tau hyperphosphorylation.[5]

-

Signaling Pathways and Mechanisms of Action

Donecopride's Dual Mechanism of Action

Experimental Workflow for Target Identification and Validation

Conclusion

The comprehensive in vitro and in vivo data strongly support the identification and validation of the 5-HT4 receptor and acetylcholinesterase as the primary targets of Donecopride. Its dual mechanism of action, combining partial agonism at 5-HT4R and potent inhibition of AChE, offers a promising multitargeted therapeutic strategy for Alzheimer's disease. The ability of Donecopride to promote the non-amyloidogenic processing of APP and to exert procognitive effects in animal models provides a solid foundation for its further clinical development.

References

- 1. biophysics-reports.org [biophysics-reports.org]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 4. researchgate.net [researchgate.net]

- 5. Donecopride, a Swiss army knife with potential against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Donecopride: A Dual-Targeting Ligand for Alzheimer's Disease - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donecopride is a promising multitarget-directed ligand (MTDL) designed to address the complex pathophysiology of Alzheimer's disease (AD).[1][2][3] This technical guide provides an in-depth overview of Donecopride's core pharmacology, focusing on its dual biological targets: acetylcholinesterase (AChE) and the serotonin (B10506) subtype 4 receptor (5-HT4R).[1][2] We present a compilation of its quantitative pharmacological data, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for neurodegenerative disorders.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. The pathological hallmarks of AD include the extracellular deposition of amyloid-β (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. Current therapeutic strategies for AD are limited and primarily offer symptomatic relief. Donecopride emerges as a novel drug candidate with a dual mechanism of action aimed at providing both symptomatic and disease-modifying effects.[1][3][4] It was designed by combining the structural features of donepezil, an established AChE inhibitor, and RS67333, a 5-HT4R partial agonist.[4]

Donecopride's therapeutic potential lies in its ability to simultaneously:

-

Inhibit Acetylcholinesterase (AChE): By inhibiting AChE, Donecopride increases the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in AD patients.[2][5][6][7]

-

Activate Serotonin 4 (5-HT4) Receptors: As a partial agonist of 5-HT4 receptors, Donecopride stimulates the non-amyloidogenic processing of the amyloid precursor protein (APP), leading to the production of the neuroprotective soluble APPα (sAPPα) fragment and a reduction in the formation of neurotoxic Aβ peptides.[2][3][4]

This dual activity positions Donecopride as a "Swiss army knife" with the potential to address both the symptomatic cognitive decline and the underlying amyloid pathology of AD.[8][9]

Pharmacological Data

The following tables summarize the key in vitro pharmacological data for Donecopride, demonstrating its potent and balanced activity on its primary biological targets.

Table 1: Binding Affinity and Potency of Donecopride at Target Receptors

| Target | Parameter | Value | Species | Reference |

| 5-HT4 Receptor | Ki | 8.5 nM | Human | [5] |

| 5-HT4 Receptor | Ki | 10.4 nM | Human | [1][4][10][11] |

| Acetylcholinesterase (AChE) | IC50 | 16 nM | Human | [2][4][5][10][11] |

Table 2: Functional Activity of Donecopride

| Target/Process | Parameter | Value | Species/Cell Line | Reference |

| 5-HT4 Receptor | Agonist Activity | Partial Agonist (48.3%) | Human | [4][5][10][11] |

| sAPPα Release | EC50 | 11.3 nM | COS-7 cells | [3][4][10][11] |

Signaling Pathways and Mechanism of Action

Donecopride's dual-targeting mechanism involves two distinct signaling pathways that contribute to its therapeutic effects.

Acetylcholinesterase Inhibition

Donecopride acts as a reversible inhibitor of AChE.[5] The enzyme acetylcholinesterase is responsible for the hydrolysis of the neurotransmitter acetylcholine into choline (B1196258) and acetate, terminating its action at the synapse.[5][12] By binding to the active site of AChE, Donecopride prevents this breakdown, leading to an accumulation of acetylcholine in the synaptic cleft and enhanced cholinergic signaling.[5][6][7] This is particularly relevant in AD, where there is a significant loss of cholinergic neurons.

5-HT4 Receptor Activation and sAPPα Secretion

Donecopride is a partial agonist of the 5-HT4 receptor, a G-protein coupled receptor (GPCR).[4][5][10][11] Activation of the 5-HT4 receptor initiates a signaling cascade that promotes the non-amyloidogenic processing of the amyloid precursor protein (APP).[2] This pathway involves the activation of α-secretase, which cleaves APP within the amyloid-β domain, precluding the formation of Aβ peptides.[2] This cleavage releases the neuroprotective soluble APPα fragment (sAPPα).[2][3][4] The signaling cascade is primarily mediated through the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[13][14] There is also evidence for a G-protein-independent pathway involving Src kinase activation.[2][15]

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro and in vivo experiments used to characterize Donecopride.

In Vitro Assays

This spectrophotometric assay quantifies AChE activity by measuring the production of thiocholine (B1204863) from the substrate acetylthiocholine.[16] The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that is measured at 412 nm.[17][18]

-

Materials:

-

Acetylcholinesterase (AChE) from human erythrocytes

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Donecopride (or other inhibitors)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare solutions of AChE, ATCI, DTNB, and Donecopride in phosphate buffer.

-

In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of ATCI solution, and 125 µL of DTNB solution to each well.

-

Add 25 µL of Donecopride solution at various concentrations to the test wells. For control wells, add 25 µL of buffer.

-

Initiate the reaction by adding 25 µL of AChE solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

This assay measures the ability of Donecopride to promote the secretion of sAPPα from cells expressing the 5-HT4 receptor.[3]

-

Cell Line: COS-7 cells transiently transfected with the human 5-HT4 receptor.[3]

-

Materials:

-

COS-7 cells

-

Culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent and plasmid encoding human 5-HT4R

-

Donecopride

-

sAPPα ELISA kit

-

-

Procedure:

-

Culture COS-7 cells in appropriate flasks or plates.[19][20]

-

Transfect the cells with the 5-HT4R-expressing plasmid.

-

After transfection, replace the medium with a serum-free medium.

-

Treat the cells with various concentrations of Donecopride for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of sAPPα in the supernatant using a specific ELISA kit according to the manufacturer's instructions.[21]

-

The EC50 value is determined by plotting the sAPPα concentration against the logarithm of the Donecopride concentration.

-

In Vivo Behavioral Assays

In vivo studies in mouse models of AD have been crucial in demonstrating the pro-cognitive and anti-amnesic effects of Donecopride.[9][22][23]

-

5XFAD Transgenic Mice: These mice overexpress human APP and presenilin-1 with five familial AD mutations, leading to early and aggressive amyloid pathology.[22]

-

Aβ Oligomer-injected Mice: Intracerebroventricular injection of soluble Aβ oligomers induces acute cognitive deficits.[22]

Donecopride is typically administered via oral gavage or intraperitoneal injection at doses ranging from 0.1 to 3 mg/kg.[10][24]

-

Novel Object Recognition (NOR) Test: This test assesses recognition memory based on the innate tendency of rodents to explore a novel object more than a familiar one.[25][26][27][28]

-

Habituation: Mice are allowed to explore an empty open-field arena.

-

Training (Familiarization): Mice are placed in the arena with two identical objects and the time spent exploring each object is recorded.

-

Testing: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel and familiar objects is measured. A preference for the novel object indicates intact recognition memory.

-

-

Y-Maze Test: This test evaluates spatial working memory by assessing spontaneous alternation behavior.[10][29][30][31]

-

Mice are placed in a Y-shaped maze and allowed to freely explore the three arms for a set period.

-

The sequence of arm entries is recorded.

-

Spontaneous alternation is defined as consecutive entries into all three arms without repetition. A higher percentage of spontaneous alternations reflects better spatial working memory.

-

-

Morris Water Maze (MWM) Test: This test assesses hippocampal-dependent spatial learning and memory.[1][32][33][34]

-

Mice are trained to find a hidden platform in a circular pool of opaque water, using distal visual cues for navigation.

-

The time taken to find the platform (escape latency) is recorded over several training days.

-

Memory retention is assessed in a probe trial where the platform is removed, and the time spent in the target quadrant is measured.

-

Conclusion

Donecopride represents a significant advancement in the development of multi-target therapies for Alzheimer's disease. Its dual action as an acetylcholinesterase inhibitor and a 5-HT4 receptor partial agonist offers a promising approach to simultaneously alleviate cognitive symptoms and address the underlying amyloid pathology. The comprehensive data and methodologies presented in this guide provide a solid foundation for further research and development of Donecopride and other MTDLs for the treatment of neurodegenerative diseases. Clinical trials are anticipated to further elucidate the therapeutic potential of this promising drug candidate in humans.[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design of donecopride, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Acetylcholinesterase inhibitors : Dr Rahul Kunkulol | PPT [slideshare.net]

- 7. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 8. medlink.com [medlink.com]

- 9. Donecopride, a Swiss army knife with potential against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. maze.conductscience.com [maze.conductscience.com]

- 11. Design of donecopride, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]

- 15. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. japsonline.com [japsonline.com]

- 17. benchchem.com [benchchem.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Protocol for COS-7 - Cos-7 Cell Line [cos-7.com]

- 20. COS-7 Cell Culture Protocol [cos-7.com]

- 21. takarabio.com [takarabio.com]

- 22. Donecopride, a Swiss army knife with potential against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. med.nyu.edu [med.nyu.edu]

- 25. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. BehaviorCloud Protocols - Novel Object Recognition | BehaviorCloud [behaviorcloud.com]

- 28. maze.conductscience.com [maze.conductscience.com]

- 29. Y-Maze Protocol [protocols.io]

- 30. en.bio-protocol.org [en.bio-protocol.org]

- 31. researchgate.net [researchgate.net]

- 32. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 33. UC Davis - Morris Water Maze [protocols.io]

- 34. Morris Water Maze (Rats) | Animals in Science [queensu.ca]

Early Efficacy of Donecopride: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Preclinical Evidence for a Novel Alzheimer's Disease Candidate

Donecopride has emerged as a promising multitarget-directed ligand in the quest for effective Alzheimer's disease (AD) therapeutics. Early research highlights its dual action as a serotonin (B10506) subtype 4 receptor (5-HT4R) partial agonist and an acetylcholinesterase (AChE) inhibitor. This unique pharmacological profile suggests the potential for both symptomatic relief and disease-modifying effects. This document provides a comprehensive analysis of the foundational efficacy studies, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Quantitative Efficacy Data

The following tables summarize the key in vitro and in vivo efficacy parameters of Donecopride as reported in early preclinical studies.

Table 1: In Vitro Pharmacological Profile of Donecopride

| Parameter | Value | Species/System | Reference |

| 5-HT4R Binding Affinity (Ki) | 10.4 nM | Human (h) | [1][2] |

| 5-HT4R Agonist Activity | 48.3% of control | Human (h) | [1][2] |

| Acetylcholinesterase Inhibition (IC50) | 16 nM | Human (h) | [1][2][3] |

| sAPPα Release (EC50) | 11.3 nM | COS-7 cells expressing 5-HT4R | [1][2] |

Table 2: In Vivo Procognitive Effects of Donecopride in Mice

| Experiment | Effective Doses | Animal Model | Key Findings | Reference |

| Novel Object Recognition Task | 0.3 and 1 mg/kg (i.p.) | Mice | Improvement in memory performance | [1][2][4] |

| Chronic Administration (3 months) | 1 mg/kg (i.p.) twice a week | 5XFAD transgenic mice | Potent anti-amnesic properties, preservation of learning, decreased amyloid aggregation | [5][6] |

| Oral Administration | 3 mg/kg/day | Mice with soluble Aβ peptides | Improved learning | [6] |

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms underlying Donecopride's therapeutic potential, it is crucial to visualize its engagement with key molecular pathways implicated in AD.

Mechanism of Action

Donecopride's dual-targeting strategy is designed to address both the cholinergic deficit and the amyloidogenic pathway central to AD pathology.

References

- 1. Design of donecopride, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design of donecopride, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Donecopride, a Swiss army knife with potential against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Donecopride, a Swiss army knife with potential against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Donecopride: A Technical Guide to Solubility and Stability for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donecopride is a promising multitarget-directed ligand currently under investigation for the treatment of Alzheimer's disease.[1][2] Its unique pharmacological profile, acting as both a potent acetylcholinesterase (AChE) inhibitor and a partial serotonin (B10506) subtype 4 receptor (5-HT4R) agonist, positions it as a candidate with the potential for both symptomatic and disease-modifying effects.[2][3] This technical guide provides an in-depth overview of the available solubility and stability data for Donecopride, along with detailed experimental protocols relevant to its physicochemical characterization. The information presented herein is intended to support further research and development of this compound.

Core Physicochemical Properties

Donecopride's efficacy and developability are intrinsically linked to its fundamental physicochemical properties. A comprehensive understanding of its solubility and stability is paramount for formulation development, pharmacokinetic profiling, and ensuring consistent therapeutic performance.

Solubility Data

The thermodynamic water solubility of Donecopride has been determined at various pH levels, providing crucial insights into its behavior in different physiological environments.[3] The classic shake-flask method followed by miniaturized UV spectrometric quantification was utilized to obtain the following data.[3]

| Parameter | pH | Solubility (µM) |

| Sint | 12 | 0.7 ± 0.4 |

| Sphysio | 7.4 | 18.2 ± 1.1 |

| Sw | Water | 0.9 ± 0.5 |

Table 1: Thermodynamic Water Solubility of Donecopride at 48 hours.[3]

Stability Profile

As of the latest available information, specific quantitative stability data for Donecopride under various stress conditions (e.g., temperature, light, humidity, and oxidation) has not been extensively published. However, standard pharmaceutical stability testing protocols, as outlined by the International Council for Harmonisation (ICH) guidelines, are essential for characterizing its degradation pathways and establishing a stable formulation.

Forced degradation studies are critical to understanding the intrinsic stability of Donecopride.[4] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4]

Recommended Forced Degradation Conditions:

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours |

| Thermal Degradation | 80°C for 48-72 hours (solid state) |

| Photodegradation | Exposure to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²) |

Table 2: Recommended Forced Degradation Study Conditions for Donecopride.

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), would be required to separate and quantify Donecopride from any potential degradation products generated during these studies.[5]

Experimental Protocols

Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the classic shake-flask method for determining the thermodynamic solubility of a compound like Donecopride.

Materials:

-

Donecopride powder

-

Phosphate (B84403) buffer solutions of various pH (e.g., pH 7.4)

-

Distilled water

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC system

-

Analytical balance

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of Donecopride powder to a series of vials containing the different buffer solutions and water. The exact amount should be sufficient to ensure that undissolved solids remain at equilibrium.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

-

Quantification: Analyze the concentration of Donecopride in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at a predetermined λmax or an HPLC method.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution.

Stability-Indicating HPLC Method Development

The following protocol describes a general approach for developing a stability-indicating HPLC method for Donecopride.

Instrumentation and Columns:

-

HPLC system with a photodiode array (PDA) or UV detector.

-

A C18 reversed-phase column is a common starting point for molecules like Donecopride.

Method Development Strategy:

-

Forced Degradation Sample Preparation: Prepare samples of Donecopride under the forced degradation conditions outlined in Table 2.

-

Initial Chromatographic Conditions:

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

-

Flow Rate: A standard flow rate of 1.0 mL/min can be used initially.

-

Detection Wavelength: The wavelength of maximum absorbance for Donecopride should be used for detection.

-

-

Method Optimization: Inject the forced degradation samples into the HPLC system. The goal is to achieve baseline separation between the parent Donecopride peak and all degradation product peaks. Adjust the gradient profile, mobile phase composition, pH, and column temperature as needed to optimize the separation.

-

Method Validation: Once a suitable separation is achieved, the method must be validated according to ICH guidelines. This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.

Mechanism of Action and Signaling Pathways

Donecopride's therapeutic potential stems from its dual mechanism of action.

Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, Donecopride increases the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[3]

5-HT4 Receptor Agonism: As a partial agonist of the 5-HT4 receptor, Donecopride stimulates a signaling cascade that promotes the non-amyloidogenic processing of the amyloid precursor protein (APP).[3] This leads to the production of the neuroprotective soluble APPα (sAPPα) fragment and reduces the formation of the neurotoxic amyloid-beta (Aβ) peptide.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Donecopride, a Swiss army knife with potential against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design of donecopride, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. scielo.br [scielo.br]

The Pharmacokinetics of Donecopride: A Technical Guide for Researchers

An In-depth Analysis of a Novel Dual-Target Ligand for Alzheimer's Disease

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Donecopride, a promising novel compound for the treatment of Alzheimer's disease. Donecopride is a multitarget-directed ligand, functioning as both a serotonin (B10506) subtype 4 receptor (5-HT₄R) partial agonist and an acetylcholinesterase (AChE) inhibitor. This dual mechanism of action aims to provide both symptomatic relief and potential disease-modifying effects.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the absorption, distribution, metabolism, and excretion (ADME) of Donecopride, alongside detailed experimental methodologies and mechanistic insights.

Core Pharmacokinetic Properties

While specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for Donecopride are not publicly available in the reviewed literature, the compound has been described as having "excellent drugability" and "good bioavailability".[1][2] Preclinical studies have focused on its in vitro activity, brain permeability, and in vivo efficacy, providing a foundational understanding of its pharmacokinetic behavior.

Table 1: In Vitro Activity of Donecopride

| Parameter | Value | Species/System | Reference |

| 5-HT₄R Binding Affinity (Ki) | 10.4 nM | Human (h)5-HT₄R | [2] |

| 5-HT₄R Intrinsic Activity | 48.3% (Partial Agonist) | Human (h)5-HT₄R | [2] |

| AChE Inhibition (IC₅₀) | 16 nM | Human (h)AChE | [2] |

| sAPPα Release (EC₅₀) | 11.3 nM | COS-7 cells expressing h5-HT₄R | [2] |

Table 2: In Vitro Permeability and Efflux of Donecopride

| Assay | Result | Interpretation | Reference |

| Parallel Artificial Membrane Permeability Assay (PAMPA) | logPe = -4.43 ± 0.10 | Good brain penetration | [2] |

| In Vitro BBB Cellular Assay | Pe > 2 × 10⁻³ cm/min | Confirms good brain penetration | [2] |

| P-glycoprotein (P-gp) Efflux Inhibition | Modest inhibition at 1 and 10 µM | Donecopride is a substrate for P-gp efflux, but to a lesser extent than the reference compound cyclosporin. | [2] |

Table 3: In Vivo Efficacy of Donecopride in Mice

| Animal Model | Administration | Dose | Effect | Reference |

| NMRI Mice | Intraperitoneal (i.p.) | 0.3 and 1 mg/kg | Improvement in memory performance in the object recognition test. | [2] |

| 5XFAD Transgenic Mice | Intraperitoneal (i.p.) | 1 mg/kg (twice a week for 3 months) | Potent anti-amnesic properties, preserving learning capacities and long-term spatial memories. Decreased amyloid aggregation in the brain. | [3] |

| C57BL/6 Mice with AβO intracerebroventricular injections | Oral | Not specified | Effective when administered orally in challenging the acute toxicity of amyloid. | [3] |

Mechanism of Action: A Dual Approach

Donecopride's therapeutic potential stems from its ability to simultaneously modulate two key pathways implicated in Alzheimer's disease. As a 5-HT₄R partial agonist, it promotes the non-amyloidogenic processing of the amyloid precursor protein (APP), leading to the secretion of the neurotrophic soluble APPα (sAPPα).[1][2] Concurrently, as an AChE inhibitor, it increases the synaptic levels of acetylcholine, a neurotransmitter crucial for cognitive function.[1]

Figure 1. Dual mechanism of action of Donecopride.

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of Donecopride's pharmacokinetic and pharmacodynamic properties.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay quantifies the inhibitory activity of a compound on AChE.

-

Principle : The assay measures the hydrolysis of acetylthiocholine (B1193921) by AChE. The product, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring the absorbance at 412 nm.

-

Reagents :

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

-

AChE solution

-

Test compound (Donecopride) solution

-

-

Procedure (96-well plate format) :

-

A reaction mixture is prepared containing phosphate buffer, DTNB, and the AChE solution.

-

The test compound (inhibitor) or vehicle is added to the respective wells.

-

The plate is incubated to allow for inhibitor-enzyme interaction.

-

The reaction is initiated by the addition of the substrate, ATCI.

-

The change in absorbance at 412 nm is measured over time using a microplate reader.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control. The IC₅₀ value is then determined from a dose-response curve.

-

5-HT₄ Receptor Binding Assay

This assay determines the affinity of a compound for the 5-HT₄ receptor using a radioligand competition binding method.

-

Principle : The assay measures the ability of a test compound to displace a specific radiolabeled ligand from the 5-HT₄ receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

-

Materials :

-

Cell membranes prepared from cells expressing the human 5-HT₄ receptor.

-

Radioligand (e.g., [³H]-GR113808).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Test compound (Donecopride) at various concentrations.

-

Non-specific binding control (a high concentration of a known 5-HT₄R ligand).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure :

-

Cell membranes, radioligand, and the test compound (or vehicle/non-specific control) are incubated together in the assay buffer.

-

The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The percentage of inhibition of specific binding by the test compound is calculated, and the Ki value is determined from the IC₅₀ value using the Cheng-Prusoff equation.

-

sAPPα Secretion Assay

This assay quantifies the amount of soluble amyloid precursor protein alpha (sAPPα) secreted from cells, which is an indicator of the non-amyloidogenic processing of APP.

-

Principle : An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of sAPPα in the cell culture medium.

-

Materials :

-

COS-7 cells transiently expressing the human 5-HT₄ receptor.

-

Cell culture medium.

-

Test compound (Donecopride) at various concentrations.

-

sAPPα ELISA kit (containing capture antibody, detection antibody, standard sAPPα, and substrate).

-

-

Procedure :

-

Cells are cultured and then treated with various concentrations of the test compound for a specified period.

-

The cell culture medium is collected.

-

The ELISA plate, pre-coated with a capture antibody specific for sAPPα, is incubated with the collected cell culture medium samples and sAPPα standards.

-

After washing, a detection antibody (often biotinylated) is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

A substrate solution (e.g., TMB) is added, which is converted by HRP to a colored product.

-

The reaction is stopped, and the absorbance is measured at a specific wavelength.

-

The concentration of sAPPα in the samples is determined by comparison to the standard curve. The EC₅₀ value is calculated from the dose-response curve.